molecular formula C9H18 B14720864 4-Methyl-1-octene CAS No. 13151-12-7

4-Methyl-1-octene

Cat. No.: B14720864
CAS No.: 13151-12-7
M. Wt: 126.24 g/mol
InChI Key: XWJMQJGSSGDJSY-UHFFFAOYSA-N
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Description

4-Methyl-1-octene (CAS Registry Number: 13151-12-7) is an organic compound with the molecular formula C9H18, classified as a branched alpha-olefin . This higher olefin is characterized by a terminal double bond located at the primary (alpha) position, which endows the compound with higher reactivity and useful chemical properties for research and industrial applications . In research, this compound serves as a valuable comonomer in the development and study of polyolefin materials. The incorporation of branched comonomers like this compound into ethylene copolymer chains is a key method for modifying polymer microstructure and tailoring final material properties . The bulky branched structure effectively introduces defects into the polymer crystal lattice, influencing the crystallization behavior, lowering overall polymer density, and adjusting thermal and mechanical properties such as flexibility and impact resistance . This makes it a subject of interest in the formulation of specialized polyethylene grades, including linear low-density polyethylene (LLDPE) . Another significant research application is in catalytic transformations, particularly hydroformylation . This reaction, which involves the addition of synthesis gas (CO/H2) across the double bond, can be employed to convert this compound into C9 aldehydes. These aldehydes are key intermediates for the synthesis of other valuable products such as solvents, plasticizers, lubricants, and surfactants . The compound's reactivity also makes it a candidate for other catalytic processes and organic synthesis pathways, including investigations into solvent-free reaction systems to enhance efficiency and sustainability . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical using appropriate safety protocols.

Properties

CAS No.

13151-12-7

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

4-methyloct-1-ene

InChI

InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h5,9H,2,4,6-8H2,1,3H3

InChI Key

XWJMQJGSSGDJSY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC=C

Origin of Product

United States

Preparation Methods

Experimental Data

A representative procedure involves heating 4-methyl-1-octanol (1 mol) with H₂SO₄ (0.1 mol) at 160°C for 4 hours. The crude product is distilled under reduced pressure to isolate 4-methyl-1-octene.

Parameter Value
Yield 65–75%
Purity (GC-MS) >90%
Byproducts Diethyl ether (minor)

Alkylation of 1-Octene with Methyl Halides

Reaction Overview

Alkylation introduces a methyl branch to 1-octene using methyl halides (e.g., CH₃I) in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction follows an SN2 mechanism , where the base deprotonates 1-octene to form a carbanion, which subsequently attacks the methyl halide.

Key Conditions :

  • Temperature : 0–25°C (to minimize side reactions).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Molar Ratio : 1-octene : CH₃I : NaH = 1 : 1.2 : 1.1.

Performance Metrics

A study using NaH in THF at 20°C reported:

Parameter Value
Conversion 85%
Selectivity 78% for 4-methyl isomer
Isomerization 15% 3-methyl-1-octene

Industrial Oligomerization of Ethylene with Branching Agents

Catalytic Systems

Industrial production leverages Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂) to oligomerize ethylene in the presence of α-olefin branching agents like 4-methyl-1-pentene. The process occurs in gas-phase reactors at elevated pressures.

Key Conditions :

  • Temperature : 80–120°C.
  • Pressure : 10–50 bar.
  • Co-catalyst : Triethylaluminum (AlEt₃).

Process Optimization

Data from ethylene/1-heptene copolymerization (analogous to this compound synthesis) shows:

Parameter Value
Catalyst Activity 5,000 g/g-Ti·h
Branching Density 15–20 branches/1,000 C
Molecular Weight (Mₙ) 50,000–100,000 g/mol

Elimination Reactions from Tosylate Precursors

Synthesis of 4-Methyl-1-octenyl Tosylate

4-Methyl-1-octanol is converted to its tosylate ester using toluenesulfonyl chloride (TsCl) in pyridine. The tosylate undergoes E2 elimination with a bulky base (e.g., DBU) to yield this compound.

Key Conditions :

  • Base : 1,8-Diazabicycloundec-7-ene (DBU).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 25°C (room temperature).

Yield and Selectivity

  • Tosylation Yield : 90–95%.
  • Elimination Yield : 80–85%.
  • Zaitsev Preference : >95% 1-alkene formation.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Acid-Catalyzed 70% High Lab-scale Low
Alkylation 65% Moderate Pilot-scale Moderate
Oligomerization 90% High Industrial High
Tosylate Elimination 80% High Lab-scale Moderate

Challenges and Innovations

Isomer Control

Formation of regioisomers (e.g., 3-methyl-1-octene) remains a challenge in alkylation and oligomerization. Recent advances in metallocene catalysts (e.g., [η⁵:η¹-(Me₄C₅)SiMe₂NtBu]TiCl₂) improve branch selectivity by tuning ligand steric effects.

Green Chemistry Approaches

  • Solid Acid Catalysts : Gamma-alumina (γ-Al₂O₃) modified with weak acids (e.g., acetic acid) reduces waste in dehydration reactions.
  • Continuous Flow Systems : Enhance efficiency in tosylate elimination by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-octene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nonanal (C₉H₁₈O) and nonanoic acid (C₉H₁₈O₂).

    Hydroformylation: Nonanal (C₉H₁₈O).

    Hydrogenation: 4-Methyloctane (C₉H₂₀).

Scientific Research Applications

4-Methyl-1-octene has several applications in scientific research and industry:

Mechanism of Action

The mechanism by which 4-Methyl-1-octene exerts its effects depends on the specific reaction it undergoes. For example:

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Substitution

The position of the methyl group significantly affects properties such as boiling point, density, and reactivity. For example:

Compound Name Molecular Formula Molecular Weight Structure (Methyl Position) Key Applications
This compound C₉H₁₈ 126.24 g/mol Methyl at C4 Oligomer/polymer synthesis
3-Methyl-1-octene C₉H₁₈ 126.24 g/mol Methyl at C3 Polymer intermediates
5-Methyl-1-octene C₉H₁₈ 126.24 g/mol Methyl at C5 Catalytic dimerization

Key Observations :

  • Retention Indices: this compound has a Kovats RI of 846 on squalane .

Comparison with Other α-Olefins

This compound is part of a broader class of α-olefins used in industrial processes. For instance:

  • 4-Methyl-1-pentene (shorter chain): Lower molecular weight (84.16 g/mol) and distinct applications in specialty polymers.

Data Tables

Table 1: Physical and Chromatographic Properties

Property This compound 3-Methyl-1-octene 5-Methyl-1-octene
Molecular Weight 126.24 g/mol 126.24 g/mol 126.24 g/mol
Kovats RI (Squalane) 846 Not reported Not reported
CAS Number 13151-12-7 Not provided Not provided

Research Findings and Trends

  • Catalytic Polymerization : this compound is catalytically dimerized using trialkylaluminum compounds to form oligomers with methylidene groups, which are valuable in lubricants and adhesives .
  • Branching Effects : Compounds with methyl groups farther from the double bond (e.g., 5-methyl-1-octene) may yield more thermally stable polymers due to reduced steric strain.

Q & A

Basic Question: What experimental methods are recommended for synthesizing 4-Methyl-1-octene with high purity?

Methodological Answer:
Synthesis typically involves acid-catalyzed dehydration of 4-methyl-2-octanol or isomerization of related alkenes. Key steps include:

  • Catalyst Selection : Use concentrated sulfuric acid or phosphoric acid for dehydration, with temperature control (80–120°C) to minimize side reactions like polymerization .
  • Purification : Distillation under inert atmosphere (N₂/Ar) to prevent oxidation, followed by GC-MS analysis to confirm purity (>95%) and monitor isomerization byproducts .
  • Characterization : Compare NMR (¹H/¹³C) and FTIR spectra with literature data to verify structural integrity (e.g., δ ~5.2 ppm for terminal vinyl protons) .

Advanced Question: How can reaction mechanisms for this compound’s electrophilic addition be investigated computationally?

Methodological Answer:

  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for intermediates (e.g., carbocation stability in Markovnikov vs. anti-Markovnikov pathways) .
  • Kinetic Isotope Effects (KIE) : Compare experimental and simulated KIE values to validate proposed transition states .
  • Solvent Effects : Employ COSMO-RS models to predict solvent polarity impacts on regioselectivity .

Basic Question: What analytical techniques are critical for characterizing this compound in complex mixtures?

Methodological Answer:

  • GC-MS : Quantify isomer ratios (e.g., 1-octene vs. internal alkenes) using retention indices and fragmentation patterns .
  • NMR Spectroscopy : Assign stereochemistry via NOESY/ROESY for allylic protons and coupling constants (J values) .
  • Elemental Analysis : Verify carbon/hydrogen content to assess purity, especially when synthesizing derivatives .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for this compound polymerization?

Methodological Answer:

  • Controlled Replication : Standardize catalyst activation (e.g., Ziegler-Natta systems) under identical conditions (temperature, solvent, monomer concentration) .
  • Error Analysis : Quantify uncertainties in molecular weight (GPC) and polydispersity indices (PDI) using triplicate measurements .
  • Meta-Analysis : Compare datasets across studies via platforms like Reaxys or SciFinder to identify outliers and methodological discrepancies .

Basic Question: How to determine if a synthesized this compound derivative is novel?

Methodological Answer:

  • Literature Survey : Use SciFinder/Reaxys to search CAS numbers, spectral data, and synthetic routes .
  • Analytical Cross-Validation : Compare melting points, optical rotation (if chiral), and chromatographic behavior with known compounds .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., epoxides) to confirm stereochemistry .

Advanced Question: What strategies optimize stereoselective hydrofunctionalization of this compound?

Methodological Answer:

  • Chiral Catalyst Design : Screen transition-metal complexes (e.g., Pd or Rh with phosphine ligands) for enantioselectivity in hydroboration or hydrosilylation .
  • In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Statistical DoE : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent polarity) .

Basic Question: How to design a kinetic study for this compound oxidation?

Methodological Answer:

  • Rate Law Determination : Monitor substrate depletion via GC or UV-Vis at fixed intervals under varying [oxidant] (e.g., KMnO₄) .
  • Activation Energy Calculation : Perform Arrhenius analysis using rate constants at multiple temperatures (25–80°C) .
  • Control Experiments : Test for radical inhibitors (e.g., BHT) to identify chain-propagation mechanisms .

Advanced Question: What methodologies address challenges in isolating this compound from reaction byproducts?

Methodological Answer:

  • Fractional Crystallization : Use low-temperature recrystallization with hexane/ethyl acetate to separate alkenes from dienes .
  • Chromatographic Techniques : Employ silver nitrate-impregnated silica gel columns to exploit π-complexation for selective retention .
  • Distillation Optimization : Utilize spinning-band distillation under reduced pressure to resolve closely boiling isomers .

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